1-(4-Chlorophenyl)piperazine dihydrochloride

Catalog No.
S647098
CAS No.
38869-46-4
M.F
C10H15Cl3N2
M. Wt
269.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)piperazine dihydrochloride

CAS Number

38869-46-4

Product Name

1-(4-Chlorophenyl)piperazine dihydrochloride

IUPAC Name

1-(4-chlorophenyl)piperazine;dihydrochloride

Molecular Formula

C10H15Cl3N2

Molecular Weight

269.6 g/mol

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H

InChI Key

ORKOLISAYPZGHP-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl

Synonyms

1-(4-chlorophenyl)piperazine, 1-(4-chlorophenyl)piperazine dihydrobromide, 1-(4-chlorophenyl)piperazine dihydrochloride, 1-(para-chlorophenyl)piperazine

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl

The exact mass of the compound 1-(4-Chlorophenyl)piperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71659. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Chlorophenyl)piperazine dihydrochloride (CAS 38869-46-4) is a high-purity, halogenated heterocyclic amine salt widely utilized as a critical building block in medicinal chemistry and pharmaceutical manufacturing . Featuring a para-chlorinated benzene ring bonded to a piperazine core, this compound serves as a primary intermediate for the synthesis of central nervous system (CNS) agents, particularly D2 receptor (D2R) ligands and serotonin receptor modulators. Supplied as a stable, water-soluble white to off-white crystalline powder, the dihydrochloride salt offers superior handling, extended shelf-life, and precise stoichiometric control compared to its free base counterpart, making it the preferred choice for both laboratory-scale research and industrial API production.

Substituting 1-(4-Chlorophenyl)piperazine dihydrochloride with its free base (CAS 38212-33-8) or alternative regioisomers introduces severe process and performance liabilities. The free base possesses a low melting point of 76–79 °C , rendering it susceptible to clumping, oxidation, and handling difficulties during bulk manufacturing, whereas the dihydrochloride salt remains thermally stable up to 278 °C . Furthermore, substituting the para-chloro isomer with the meta-chloro variant (mCPP) fundamentally alters the downstream pharmacological profile, shifting activity away from targeted D2R modulation toward non-selective 5-HT agonism, while also introducing stringent regulatory compliance hurdles [1]. Consequently, procuring the exact para-substituted dihydrochloride salt is mandatory for ensuring synthetic reproducibility, aqueous assay compatibility, and precise API targeting.

Thermal Stability and Solid-State Handling: Dihydrochloride vs. Free Base

For industrial scale-up and precise stoichiometric weighing, the solid-state properties of the precursor are critical. 1-(4-Chlorophenyl)piperazine dihydrochloride exhibits a high melting and decomposition point of 275–278 °C, providing excellent thermal stability. In contrast, the free base form has a low melting point of 76–79 °C , making it susceptible to clumping, degradation, and handling difficulties under fluctuating environmental conditions.

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data275–278 °C (dec.)
Comparator Or BaselinepCPP Free Base (76–79 °C)
Quantified Difference~200 °C higher thermal stability threshold
ConditionsStandard atmospheric pressure, solid-state storage

Procuring the dihydrochloride salt ensures robust processability and extended shelf-life during bulk API manufacturing.

Aqueous Solubility for In Vitro and In Vivo Formulations

When utilized directly in pharmacological screening, the dihydrochloride salt provides immediate aqueous solubility, readily dissolving in physiological buffers. The free base, conversely, requires organic co-solvents such as DMF (where it achieves ~30 mg/mL) or DMSO before dilution into PBS . The elimination of organic co-solvents prevents solvent-induced artifacts in sensitive D2 and 5-HT receptor binding assays.

Evidence DimensionAqueous Buffer Solubility
Target Compound DataHighly soluble in water/aqueous buffers without co-solvents
Comparator Or BaselinepCPP Free Base (Requires DMF/DMSO for initial dissolution)
Quantified DifferenceElimination of organic co-solvent requirement
ConditionsPhysiological pH (PBS, pH 7.2) formulations

Selecting the dihydrochloride salt streamlines assay preparation and eliminates organic solvent interference in high-throughput neuropharmacological screening.

Regioisomer Specificity: 4-Chloro vs. 3-Chloro Precursors

The exact position of the chlorine atom on the phenyl ring dictates the downstream pharmacological profile of the synthesized API. 1-(4-Chlorophenyl)piperazine is actively utilized as a structural building block for D2 receptor (D2R) ligands . Substituting with the closely related 1-(3-chlorophenyl)piperazine (mCPP) shifts the profile toward non-selective 5-HT agonism. The dihydrochloride salt ensures high-purity integration of the correct para-halogen pharmacophore into these sensitive synthetic pathways [1].

Evidence DimensionTarget Receptor Specificity
Target Compound DataSpecific D2R ligand precursor
Comparator Or BaselinemCPP (3-chloro isomer, non-selective 5-HT agonist)
Quantified DifferenceDivergent receptor affinity based on halogen position
ConditionsMedicinal chemistry structure-activity relationship (SAR) development

Procuring the exact para-chloro isomer is mandatory to achieve the desired D2R pharmacological profile and avoid off-target effects.

Stoichiometric Precision and Purity in Bulk Manufacturing

Procurement of the dihydrochloride salt provides a highly crystalline powder with a stable, defined molecular weight of 269.60 g/mol . Free base piperazines are prone to absorbing atmospheric moisture and carbon dioxide, leading to variable assay purities over time. The stable 1:2 hydrochloride stoichiometry of this compound ensures precise molar calculations during large-scale API coupling reactions, minimizing yield losses associated with precursor degradation .

Evidence DimensionStoichiometric Reliability
Target Compound DataStable 1:2 HCl salt (MW 269.60); resists atmospheric degradation
Comparator Or BaselineFree base amine (Prone to moisture/CO2 absorption)
Quantified DifferenceConsistent molar mass vs. variable purity over time
ConditionsBulk storage and industrial scale-up

The stable salt form guarantees precise molar dosing in large-scale synthesis, preventing costly batch failures caused by precursor degradation.

Synthesis of D2 Receptor (D2R) Ligands and Antipsychotic APIs

Due to its specific para-chloro substitution, this compound is the mandatory precursor for developing targeted D2R ligands . Its high thermal stability (up to 278 °C) allows it to withstand aggressive coupling conditions during multi-step API synthesis without degrading.

High-Throughput Neuropharmacological Screening

The excellent aqueous solubility of the dihydrochloride salt makes it the preferred choice for direct use in in vitro receptor binding assays. It eliminates the need for organic co-solvents like DMF or DMSO, ensuring that solvent artifacts do not interfere with sensitive neuropharmacological data .

Industrial Scale-Up of CNS Therapeutics

For bulk manufacturing of central nervous system therapeutics, the stable 1:2 hydrochloride stoichiometry ensures precise molar calculations. Unlike the hygroscopic free base, the dihydrochloride salt maintains its purity during long-term storage and handling, preventing batch-to-batch variability in industrial settings .

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38869-46-4

Dates

Last modified: 08-15-2023

Explore Compound Types